molecular formula C8H7N3O B1299558 5-Phenyl-1,2,4-oxadiazol-3-amine CAS No. 7788-14-9

5-Phenyl-1,2,4-oxadiazol-3-amine

Cat. No. B1299558
CAS RN: 7788-14-9
M. Wt: 161.16 g/mol
InChI Key: WEDNOTOHJOGLIK-UHFFFAOYSA-N
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Description

5-Phenyl-1,2,4-oxadiazol-3-amine is a chemical compound with the CAS Number: 7788-14-9 . It has a molecular weight of 161.16 and its IUPAC name is 5-phenyl-1,2,4-oxadiazol-3-ylamine . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of 5-Phenyl-1,2,4-oxadiazol-3-amine consists of a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The InChI code for this compound is 1S/C8H7N3O/c9-8-10-7 (12-11-8)6-4-2-1-3-5-6/h1-5H, (H2,9,11) .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Phenyl-1,2,4-oxadiazol-3-amine are not available, oxadiazoles in general have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .


Physical And Chemical Properties Analysis

5-Phenyl-1,2,4-oxadiazol-3-amine is a solid at room temperature . It has a molecular weight of 161.16 .

Scientific Research Applications

    Pharmaceutical Industry

    • Summary of Application : 1,2,4-oxadiazole derivatives have received considerable attention due to their unique bioisosteric properties and a wide spectrum of biological activities . They are a perfect framework for novel drug development .
    • Results or Outcomes : The interest in 1,2,4-oxadiazoles’ biological application has doubled in the last fifteen years .

    Drug Discovery

    • Summary of Application : 1,2,4-oxadiazole derivatives have been used in the discovery of a few presently accessible drugs .
    • Results or Outcomes : The uncommon potential of 1,2,4-oxadiazoles attracted medicinal chemists’ attention, leading to the discovery of a few presently accessible drugs containing 1,2,4-oxadiazole unit .

    Scintillating Materials

    • Summary of Application : 1,2,4-oxadiazole derivatives have applications in scintillating materials .

    Dyestuff Industry

    • Summary of Application : 1,2,4-oxadiazole derivatives have applications in the dyestuff industry .

    Anti-Infective Agents

    • Summary of Application : 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
    • Results or Outcomes : The uncommon potential of 1,2,4-oxadiazoles attracted medicinal chemists’ attention, leading to the discovery of a few presently accessible drugs containing 1,2,4-oxadiazole unit .

    Anticancer Agents

    • Summary of Application : 1,2,4-oxadiazoles have been synthesized as promising anticancer agents .
    • Results or Outcomes : IC 50 values of the 7h observed for in-vitro anti-cancer activities were 112.6 µg/ml and 126.7 µg/ml, against the MCF-7 and KB cell lines respectively .

    High-Energy and Explosive Materials

    • Summary of Application : Due to its high positive enthlapy of formation and high density, furazan and their oxides (furoxan) have recently gained popularity in the synthesis of high-energy and explosive materials .

    Anti-Inflammatory Agents

    • Summary of Application : Oxadiazoles have been synthesized as anti-inflammatory agents .

    Antiviral Agents

    • Summary of Application : Oxadiazoles have been synthesized as antiviral agents .

    Antibacterial Agents

    • Summary of Application : Oxadiazoles have been synthesized as antibacterial agents .

    Antifungal Agents

    • Summary of Application : Oxadiazoles have been synthesized as antifungal agents .

    Antimycobacterial Agents

    • Summary of Application : Oxadiazoles have been synthesized as antimycobacterial agents .

Safety And Hazards

The safety data sheet for 5-Phenyl-1,2,4-oxadiazol-3-amine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

There are several papers that discuss the potential applications of oxadiazoles, including their use as anti-infective agents . This suggests that future research could focus on exploring these applications further.

properties

IUPAC Name

5-phenyl-1,2,4-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8-10-7(12-11-8)6-4-2-1-3-5-6/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDNOTOHJOGLIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20367940
Record name 5-phenyl-1,2,4-oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-1,2,4-oxadiazol-3-amine

CAS RN

7788-14-9
Record name 5-phenyl-1,2,4-oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-phenyl-1,2,4-oxadiazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
J Shen, H Zhang - Tetrahedron, 2015 - Elsevier
A general and efficient method for the synthesis of 1-substituted 3-amino-1H-1,2,4-triazoles has been developed. The desired 3-amino-1H-1,2,4-triazoles (3) were prepared in good to …
Number of citations: 7 www.sciencedirect.com
SG Yerande, AB Ghaisas, KM Newase… - Journal of …, 2014 - Wiley Online Library
Herein, we report an efficient method for preparation of 3‐phenylamino‐5‐aryl/alkyl‐1,2,4‐oxadiazole by (3+2) annulation of amidinothioureas with binucleophilic hydroxylamine …
Number of citations: 4 onlinelibrary.wiley.com
HB Jalani, V Sudarsanam, KK Vasu - Synthesis, 2012 - thieme-connect.com
An efficient one-pot synthesis of 1,2,4-oxadiazol-3-amines from simple starting materials, isothiocyanates, amidines/guanidines, and hydroxylamine, is described. The reaction is …
Number of citations: 11 www.thieme-connect.com
JWH Watthey, M Desai, R Rutledge… - Journal of Medicinal …, 1980 - ACS Publications
The synthesis of an analogue of amiloride in which the acylguanidine moiety has been replacedby a 1, 2, 4-oxa-diazol-3-amine unit is described. This substance (3, CGS 4270) …
Number of citations: 40 pubs.acs.org
DA Berry, RB Gilbertsen, PD Cook - Journal of medicinal chemistry, 1986 - ACS Publications
8-Amino-3-deazaguanine (15), an analogue of both 3-deazaguanine (1) and 8-aminoguanine (6), an antitumor agent and a purine nucleoside phosphorylase (PNP) inhibitor, …
Number of citations: 15 pubs.acs.org
Z Li, K Qiu, X Yang, W Zhou, Q Cai - Organic Letters, 2022 - ACS Publications
A base-promoted tandem S N Ar/Boulton–Katritzky rearrangement is developed. It offers a simple and straightforward method for the formation of functionalized [1,2,4]triazolo[1,5-a]…
Number of citations: 2 pubs.acs.org
H Zhang, BX Li, B Wong, A Stumpf… - The Journal of …, 2018 - ACS Publications
A practical convergent synthesis of PI3K inhibitor GDC-0908 (1) is described. The process features a dihydrobenzothienooxepine formation via palladium-catalyzed intramolecular …
Number of citations: 10 pubs.acs.org
ZD Aron, A Mehrani, ED Hoffer, KL Connolly… - Nature …, 2021 - nature.com
Bacterial ribosome rescue pathways that remove ribosomes stalled on mRNAs during translation have been proposed as novel antibiotic targets because they are essential in bacteria …
Number of citations: 21 www.nature.com
L Åkerbladh, LS Schembri, M Larhed… - The Journal of Organic …, 2017 - ACS Publications
A convenient synthetic strategy toward N-acylguanidines via a sequential one-pot multicomponent carbonylation/amination reaction has been developed. The compounds were readily …
Number of citations: 18 pubs.acs.org
A Žula, D Kikelj, J Ilaš - Journal of Heterocyclic Chemistry, 2016 - Wiley Online Library
The 2‐aminoimidazole (2‐AI) ring is used widely as a building block in the design of new biologically active compounds, because of its good physico‐chemical properties and potent …
Number of citations: 12 onlinelibrary.wiley.com

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